6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine
Description
The structure features:
- 6-Methyl substituent: Enhances lipophilicity and may influence binding interactions.
- N-[(Pyridin-3-yl)methyl]amine: Introduces a basic nitrogen for hydrogen bonding and a pyridine ring for π-π interactions.
Properties
IUPAC Name |
6-methyl-4-phenyl-N-(pyridin-3-ylmethyl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-9-10-19-18(12-15)20(17-7-3-2-4-8-17)25-21(24-19)23-14-16-6-5-11-22-13-16/h2-13H,14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWJMAWORWXJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base .
-
Starting Materials
- 6-methyl-4-phenylquinazoline
- Pyridin-3-ylmethylamine
- Boronic acid
- Halide
-
Reaction Conditions
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base (e.g., K2CO3)
- Solvent (e.g., toluene)
- Temperature: 80-100°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield: Electron-withdrawing groups (e.g., 2-fluoro in 7i) correlate with higher yields (86.3%) compared to pyridinylmethyl derivatives (70.6% for 7h), possibly due to improved reaction kinetics or stability.
Molecular Weight Trends :
- The target compound’s calculated molecular weight (~343 Da) aligns with analogs like 7g (342.1 Da), differing mainly in the pyridine ring position (3-yl vs. 2-yl).
- Halogenation (e.g., 6-chloro in ) increases molecular weight but may enhance bioactivity through electronegativity.
Functional Group Impact on Properties
a) Pyridinylmethyl vs. Benzyl Substituents :
- 7g (2-methylbenzyl) : A hydrophobic methyl group may enhance membrane permeability but reduce polar interactions.
b) Electron-Withdrawing vs. Electron-Donating Groups :
- Target Compound (6-methyl) : The methyl group is electron-donating, which could stabilize the quinazoline core but reduce reactivity.
c) Halogenated Derivatives :
- 15 (6-chloro) : Chlorine’s electron-withdrawing effect may increase metabolic stability compared to methyl .
Biological Activity
6-Methyl-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine (6-MPQ) is a heterocyclic compound belonging to the quinazoline family, characterized by its complex structure that includes a quinazoline core with various substituents. This article explores the biological activities of 6-MPQ, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Structural Overview
The structural formula of 6-MPQ can be represented as follows:
Key Structural Features:
- Methyl Group: Positioned at the 6th carbon.
- Phenyl Group: Attached at the 4th carbon.
- Pyridin-3-ylmethyl Group: Linked to the nitrogen atom at the 2nd position.
This unique combination of substituents enhances the compound's reactivity and biological activity, making it a candidate for various pharmacological studies .
Anticancer Properties
Research indicates that 6-MPQ exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including HCT-116, MCF-7, and HepG2. The compound's IC50 values suggest potent activity:
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
|---|---|---|
| HCT-116 | 4.47 | 7.55 |
| MCF-7 | 21.29 | Not specified |
| HepG2 | 17.48 | 7.94 |
These results indicate that 6-MPQ may inhibit cancer cell proliferation effectively .
The mechanism by which 6-MPQ exerts its biological effects likely involves interaction with specific molecular targets, particularly enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit tyrosine kinases, which play a crucial role in regulating cell growth and survival .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-MPQ, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Phenylquinazoline | Lacks methyl and pyridin groups | Different reactivity and biological activity |
| 6-Bromoquinazoline | Lacks phenyl and pyridin groups | Exhibits different chemical properties |
| N-[Pyridin(3)-methyl]quinazoline | Lacks methyl and phenyl groups | Varies in biological activity |
The presence of both the methyl group and pyridin moiety in 6-MPQ enhances its ability to interact with biological targets, contributing to its distinct pharmacological profile .
Study on Anticancer Activity
In a study evaluating various quinazoline derivatives, including 6-MPQ, researchers found that compounds with similar structures exhibited varying levels of cytotoxicity against cancer cells. For instance, derivative A showed IC50 values of 10.72 µM against HCT-116 cells, while another compound demonstrated significant activity against MDA-MB-231 cells . Such findings underscore the potential of quinazoline derivatives as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
